2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole
Overview
Description
2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole is a compound that combines the structural features of a boronic ester and an oxadiazole ring
Mechanism of Action
Target of Action
The primary target of 4-((1,3,4-Oxadiazol-2-yl)methyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of reaction is considerably accelerated at physiological pH .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action may vary depending on the pH of the environment .
Preparation Methods
The synthesis of 2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole typically involves the following steps:
Formation of the boronic ester: This can be achieved by reacting 4-bromomethylphenylboronic acid with pinacol in the presence of a base such as potassium carbonate.
Cyclization to form the oxadiazole ring: The intermediate is then reacted with hydrazine hydrate and carbon disulfide under reflux conditions to form the 1,3,4-oxadiazole ring.
Chemical Reactions Analysis
2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and reduction reactions: The oxadiazole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole has several scientific research applications:
Organic synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials science: The compound can be incorporated into polymers and other materials to impart specific properties, such as fluorescence or conductivity.
Medicinal chemistry:
Comparison with Similar Compounds
Similar compounds to 2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a boronic ester group and is used in similar applications.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: This compound has a thiophene ring instead of an oxadiazole ring and is used in materials science and organic synthesis.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring and is used in medicinal chemistry and organic synthesis.
The uniqueness of this compound lies in its combination of a boronic ester and an oxadiazole ring, which imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)9-13-18-17-10-19-13/h5-8,10H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSGKUCCKDDVKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=NN=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129035 | |
Record name | 1,3,4-Oxadiazole, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-94-3 | |
Record name | 1,3,4-Oxadiazole, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.